Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Overview
Description
Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of two bromine atoms, one fluorine atom, and a carboxylate ester group attached to the thiophene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate typically involves the bromination and fluorination of thiophene derivatives followed by esterification. One common synthetic route includes:
Bromination: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 5 positions.
Fluorination: The brominated thiophene is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce a fluorine atom at the 3 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or reduce the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products Formed:
Substitution: Substituted thiophenes with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives with alcohol or alkane groups.
Scientific Research Applications
Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its unique chemical properties and potential biological activities.
Material Science: It is employed in the synthesis of conductive polymers and organic semiconductors for electronic devices.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity by forming halogen bonds and other non-covalent interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with molecular targets .
Comparison with Similar Compounds
Methyl 4,5-dibromo-2-thiophenecarboxylate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Methyl 3-fluoro-2-thiophenecarboxylate: Lacks the bromine atoms, leading to different substitution patterns and biological activities.
Methyl 4,5-dichloro-3-fluorothiophene-2-carboxylate:
Uniqueness: Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate is unique due to the combination of bromine, fluorine, and ester functional groups on the thiophene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZHIRPKCADYDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573779 | |
Record name | Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395664-58-1 | |
Record name | 2-Thiophenecarboxylic acid, 4,5-dibromo-3-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=395664-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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